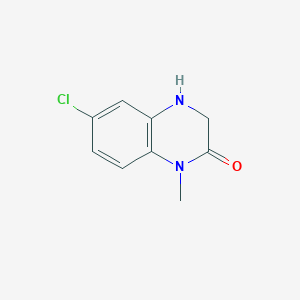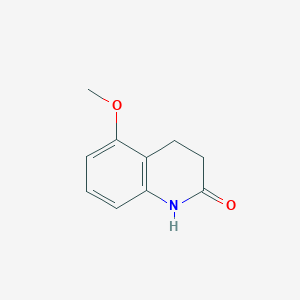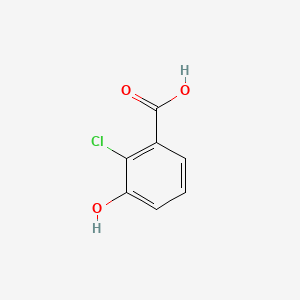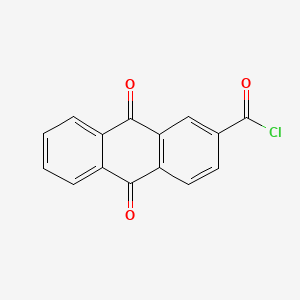
Chlorure d'anthraquinone-2-carbonyle
Vue d'ensemble
Description
Anthraquinone-2-carbonyl Chloride is a chemical compound that has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .
Synthesis Analysis
Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and then using the unique property of the quinones’ moiety to generate reactive oxygen species (ROS) in response to UV irradiation .Molecular Structure Analysis
The molecular formula of Anthraquinone-2-carbonyl Chloride is C15H7ClO3. It has a molecular weight of 270.66 g/mol . The IUPAC name is 9,10-dioxoanthracene-2-carbonyl chloride .Chemical Reactions Analysis
Anthraquinone-2-carbonyl Chloride has been used as a derivatization reagent for amines. The anthraquinone-tagged amines are separated and then UV-irradiated when they pass through a photoreactor to generate ROS from the quinone moiety of the derivative .Physical And Chemical Properties Analysis
Anthraquinone-2-carbonyl Chloride is a solid at 20 degrees Celsius. It has a topological polar surface area of 51.2 Ų. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Chromatographie liquide haute performance (HPLC) - Dérivatisation
Le Chlorure d'anthraquinone-2-carbonyle est utilisé comme réactif de dérivatisation en HPLC pour améliorer la sensibilité de détection. Il réagit avec les amines pour former des amines marquées à l'anthraquinone, qui peuvent être séparées et détectées par chimiluminescence. Cette méthode améliore l'analyse des amines biogènes comme la tryptamine et la phénéthylamine .
Recherche anticancéreuse
La partie anthraquinone est au cœur de nombreux agents anticancéreux. Les chercheurs utilisent le this compound pour développer de nouveaux composés qui inhibent la progression du cancer en ciblant des protéines cellulaires essentielles. Il sert de modèle chimique principal pour la création de nouveaux composés à base d'anthraquinone comme agents anticancéreux prometteurs .
Dérivatisation des alcools pour la spectrométrie de masse
Ce composé est utilisé comme réactif de dérivatisation pour les alcools en spectrométrie de masse. Il confère une affinité électronique aux alcools, ce qui facilite leur transport et leur détection via des interfaces de chromatographie liquide-spectrométrie de masse (LC/MS) .
Synthèse de dérivés d'imidazole fluorescents et ionisables
Le this compound réagit avec les aldéhydes pour produire des dérivés d'imidazole fluorescents et ionisables. Ces dérivés sont précieux dans l'analyse HPLC des aldéhydes, tels que le nonanal dans les échantillons biologiques .
Développement de dérivés générateurs d'espèces réactives de l'oxygène (ROS)
Le composé est utilisé pour créer des dérivés qui génèrent des espèces réactives de l'oxygène (ROS) sous irradiation UV. Cette propriété est exploitée dans les stratégies de dérivatisation par chimiluminescence pour les amines, ce qui améliore la sensibilité et la sélectivité des analyses HPLC .
Modèle chimique pour les modifications structurales
En tant qu'échafaudage chimique, le this compound est essentiel pour les modifications structurales visant à développer de nouvelles molécules. Ces modifications peuvent conduire à la découverte de composés ayant diverses activités biologiques, y compris des applications thérapeutiques .
Mécanisme D'action
Target of Action
Anthraquinone-2-carbonyl Chloride, also known as 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride, has been reported to have several targets of action. It has been used in the synthesis of a polymeric photosensitizer, which is applied in the aerobic photooxidative hydroxylation of boronic acids . Additionally, anthraquinones, a group to which Anthraquinone-2-carbonyl Chloride belongs, have been identified as anticancer agents, targeting essential cellular proteins .
Mode of Action
The interaction of Anthraquinone-2-carbonyl Chloride with its targets results in significant changes. For instance, in the context of its application in the photooxidative hydroxylation of boronic acids, it plays a crucial role in the synthesis of a polymeric photosensitizer . In the realm of anticancer activity, anthraquinone-based compounds, including Anthraquinone-2-carbonyl Chloride, inhibit cancer progression by interacting with essential cellular proteins .
Biochemical Pathways
Anthraquinone-2-carbonyl Chloride affects several biochemical pathways. In the process of aerobic photooxidative hydroxylation of boronic acids, it contributes to the synthesis of a polymeric photosensitizer . Furthermore, as an anticancer agent, it impacts key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Pharmacokinetics
The pharmacokinetics of Anthraquinone-2-carbonyl Chloride, like other anthraquinones, involves absorption mainly in the intestines and distribution in blood flow-rich tissues and organs. The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
The molecular and cellular effects of Anthraquinone-2-carbonyl Chloride’s action are significant. As part of a polymeric photosensitizer, it facilitates the photooxidative hydroxylation of thioethers, yielding sulfoxides highly chemoselectively . In the context of anticancer activity, anthraquinones inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis, and regulate the host immune response .
Action Environment
The action, efficacy, and stability of Anthraquinone-2-carbonyl Chloride can be influenced by environmental factors. For instance, the visible light-induced photooxidation of thioethers under aerobic conditions is a key environmental factor in its role as a photosensitizer . In the context of anticancer activity, drug-drug interactions influencing pharmacokinetics may provide insights into drug compatibility .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Anthraquinone-2-carbonyl Chloride plays a crucial role in biochemical reactions due to its reactive carbonyl chloride group. This group allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters, which are important intermediates in organic synthesis . Additionally, Anthraquinone-2-carbonyl Chloride has been used as a derivatization reagent for alcohols in mass spectrometry, enhancing the detection sensitivity of the analytes . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Anthraquinone-2-carbonyl Chloride exhibits significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, anthraquinone derivatives, including Anthraquinone-2-carbonyl Chloride, have been reported to inhibit cancer cell proliferation, induce apoptosis, and regulate the host immune response . These effects are mediated through interactions with key cellular proteins and enzymes, highlighting the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of Anthraquinone-2-carbonyl Chloride involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s reactive carbonyl chloride group can interact with nucleophilic sites on proteins and enzymes, resulting in the formation of stable adducts . This interaction can inhibit the activity of target enzymes, thereby modulating various biochemical pathways. Additionally, Anthraquinone-2-carbonyl Chloride can induce oxidative stress by generating reactive oxygen species (ROS), further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anthraquinone-2-carbonyl Chloride can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and air can lead to the hydrolysis of the carbonyl chloride group, reducing the compound’s reactivity. Long-term studies have shown that Anthraquinone-2-carbonyl Chloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Anthraquinone-2-carbonyl Chloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anticancer activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Anthraquinone-2-carbonyl Chloride is involved in various metabolic pathways, including hydrolysis, glycuronidation, and sulfation . These pathways are mediated by liver metabolic enzymes and intestinal flora, leading to the formation of metabolites that can be further processed or excreted. The compound’s interactions with enzymes such as octaketide synthase and other metabolic enzymes play a crucial role in its biotransformation and biological activity .
Transport and Distribution
Within cells and tissues, Anthraquinone-2-carbonyl Chloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins can influence its localization and accumulation . These properties are essential for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
Anthraquinone-2-carbonyl Chloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its incorporation into polymeric photosensitizers has been shown to enhance its localization and activity in photooxidative reactions . Understanding the subcellular distribution of Anthraquinone-2-carbonyl Chloride is crucial for optimizing its use in biochemical research and therapeutic applications.
Propriétés
IUPAC Name |
9,10-dioxoanthracene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNWQJOASAMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567134 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6470-87-7 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

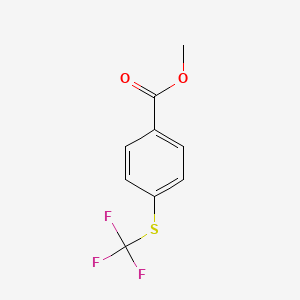
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)

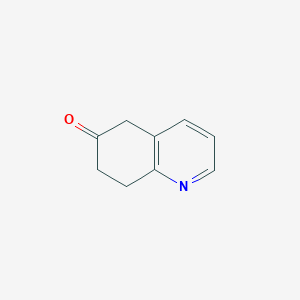
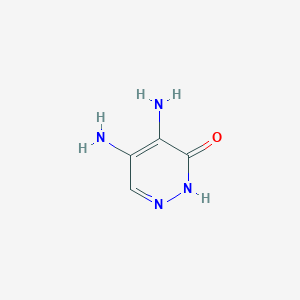

![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)
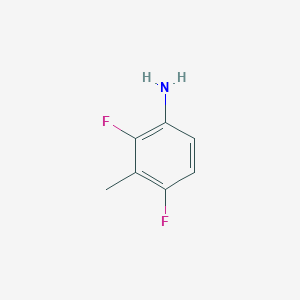
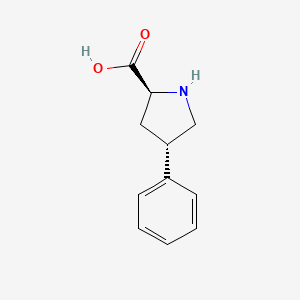
![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)
